molecular formula C8H9NO3 B3052061 1-(Methoxymethyl)-2-nitrobenzene CAS No. 38177-30-9

1-(Methoxymethyl)-2-nitrobenzene

Cat. No. B3052061
CAS RN: 38177-30-9
M. Wt: 167.16 g/mol
InChI Key: VFHJARHVRLTATR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Molecular Structure Analysis

The molecular structures of methoxybenzenes, including derivatives similar to 1-(Methoxymethyl)-2-nitrobenzene, have been analyzed. For instance, 1,2-dimethoxy-4-nitrobenzene and related compounds exhibit planar structures with hydrogen-bonded dimers. These studies contribute to understanding the physical and chemical properties of such compounds (Fun et al., 1997).

Synthesis Methods

Research on the synthesis of methoxyphenols, closely related to 1-(Methoxymethyl)-2-nitrobenzene, has been conducted. This includes the study of reaction conditions and factors affecting yields in synthesizing 4-methoxy-1-nitrobenzene, a compound structurally related to 1-(Methoxymethyl)-2-nitrobenzene (Jian, 2000).

Antibacterial Studies

Compounds structurally similar to 1-(Methoxymethyl)-2-nitrobenzene, like 1,2-bis(N’-2-methoxybenzoylthioureido)-4-nitrobenzene, have been synthesized and tested for antibacterial activity. These studies contribute to the development of new antibacterial agents (Halim et al., 2012).

Radical Stabilization Energy

The kinetics of thermal isomerization of compounds similar to 1-(Methoxymethyl)-2-nitrobenzene have been studied, providing insights into radical stabilization energies and mechanisms of chemical reactions (Cain & Solly, 1972).

Atmospheric Reactivity Studies

Research on methoxyphenols, related to 1-(Methoxymethyl)-2-nitrobenzene, has examined their reactivity with hydroxyl radicals. This includes understanding the formation of secondary organic aerosol and gas-phase oxidation products, relevant to atmospheric chemistry and environmental studies (Lauraguais et al., 2014).

Electrosynthetic Applications

The electrochemical reductions of compounds structurally similar to 1-(Methoxymethyl)-2-nitrobenzene have been studied, leading to the synthesis of products like 1-nitro-2-vinylbenzene and 1H-Indole. This research is significant in the field of electrosynthesis (Du & Peters, 2010).

Photochemical Studies

Insights into the photophysics and photochemistry of nitrobenzene compounds, closely related to 1-(Methoxymethyl)-2-nitrobenzene, have been gained through studies using computational methods. This research is vital for understanding the behavior of these compounds under UV light (Giussani & Worth, 2017).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes information on toxicity, flammability, environmental impact, and first aid measures in case of exposure .

properties

IUPAC Name

1-(methoxymethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHJARHVRLTATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504465
Record name 1-(Methoxymethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-2-nitrobenzene

CAS RN

38177-30-9
Record name 1-(Methoxymethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-nitrophenyl)methanol (5.13 g, 33.50 mmol) in DCM (75 mL) was added 3.35 N NaOH (75 mL, 251.2 mmol) in water at ambient temperature and stirred at ambient temperature for 10 minutes. Me2SO4 (6.38 ml, 67.0 mmol) and tetrabutylammonium hydrogen sulfate (0.57 g, 1.68 mmol) were added and the mixture stirred vigorously for 20 hours at ambient temperature. The reaction mixture was diluted with DCM (100 mL) and organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 1-(methoxymethyl)-2-nitrobenzene (5.12 g, 91.4%) as an oil.
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.38 mL
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

125 g of 30% strength sodium methylate solution (0.69 mol) in methanol are added dropwise to 130 g (0.6 mol) of o-nitrobenzyl bromide in 200 ml of methanol. During this procedure, the reaction mixture heats up to about 50° C. Stirring is continued for a further 3 hours, the reaction mixture being cooled to room temperature, after which ice water is added to the reaction vessel and the reaction mixture is neutralized by adding dilute hydrochloric acid. The aqueous phase is extracted with three times with ether, and the organic phase is dried over MgSO4 and evaporated down. 101 g (0.6 mol, quantitative yield) of the title compound are obtained as a residue in the form of a brownish oil. 1H-NMR (CDCl3 ; δ (ppm)): 8.1 (d, broad, 1H, aromatic); 7.8 (d, broad, 1H, aromatic); 7.5 (t, broad, 1H, aromatic); 7.45 (t, broad, 1H, aromatic); 4.85 (s, 2H, O--CH2); 3.5 (s, 3H, OCH3)
Quantity
0.69 mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Strazzolini, A Runcio - European Journal of Organic …, 2003 - Wiley Online Library
Nitric acid in dichloromethane may be successfully employed for the oxidation of benzylic alcohols and ethers to the corresponding carbonyl compounds. The proposed method proved …
Y Zhou, V Bharadwaj, MS Rahman, P Sampson… - … of Photochemistry and …, 2019 - Elsevier
Recently, N-hydroxysulfonamides (RSO 2 NHOH) caged by photolabile protecting groups have attracted significant interest as potential photoactive nitroxyl (HNO) donors. The …
Number of citations: 5 www.sciencedirect.com
T Paulöhrl - 2013 - core.ac.uk
The present thesis describes the development and application of novel light-induced approaches for the design of precisely modified surfaces with tailored chemical and biochemical …
Number of citations: 4 core.ac.uk
Z Vaníková - 2020 - dspace.cuni.cz
This PhD thesis is focused on the synthesis of DNA modified with photocleavable 2- nitrobenzyl protecting groups in major groove and its applications in the regulation of gene …
Number of citations: 0 dspace.cuni.cz
ED Cope - 2008 - search.proquest.com
The p-hydroxyphenacyl group has several features that make it an attractive photoremovable protecting group. Literature examples support this statement and the benzoate, formate, …
Number of citations: 1 search.proquest.com
JN DE, BJ DE, HM DE, DL DE, ZG DE… - NAT REV MOL CELL …, 2009 - sumobrain.org
The present invention covers substituted 3-Phenylquinazolin-4 (3H)-one compounds of general formula (I) as described and defined herein, methods of preparing said compounds, …
Number of citations: 0 www.sumobrain.org
K Matinkhoo - 2018 - open.library.ubc.ca
This thesis presents the first total synthesis of the death cap mushroom toxin α-amanitin and the synthesis of its derivatives containing analogues of the hydroxyproline residue. In …
Number of citations: 1 open.library.ubc.ca
P Klán, T Solomek, CG Bochet, A Blanc… - Chemical …, 2013 - ACS Publications
Photoremovable (sometimes called photoreleasable, photocleavable or photoactivatable) protecting groups (PPGs) provide spatial and temporal control over the release of various …
Number of citations: 661 pubs.acs.org

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